Pyridazine-3-carboximidamide hydrochloride

Description

Significance of Pyridazine (B1198779) and Imidamide Scaffolds in Chemical Research

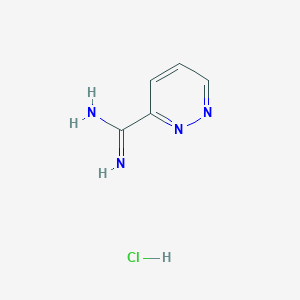

The chemical architecture of Pyridazine-3-carboximidamide (B8735574) hydrochloride is built upon two key components: the pyridazine ring and the imidamide functional group. Both of these structural motifs are independently recognized for their significant roles in medicinal chemistry and materials science.

The pyridazine scaffold is a six-membered aromatic ring containing two adjacent nitrogen atoms. This arrangement imparts unique physicochemical properties, including a high dipole moment and the capacity for strong hydrogen bonding. researchgate.net Pyridazine and its derivatives are integral to numerous biologically active compounds with a wide spectrum of pharmacological activities. researchgate.netresearchgate.net The pyridazine nucleus is considered a "privileged structure" in medicinal chemistry because it is a feature of many compounds with diverse therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive agents. researchgate.net The nitrogen atoms in the ring can act as hydrogen bond acceptors and engage in dipole-dipole interactions, which are crucial for molecular recognition at biological targets. blumberginstitute.org The electron-withdrawing nature of the pyridazine ring can also influence the properties of its substituents. blumberginstitute.org

The imidamide functional group, a derivative of the more common amide group, is also of great interest in drug design. Amides are fundamental to the structure of peptides, proteins, and a multitude of pharmaceutical drugs. numberanalytics.comnih.gov Their stability under physiological conditions and their ability to act as both hydrogen bond donors and acceptors make them vital for molecular interactions with biological targets. numberanalytics.com The imidamide group, containing a C(=N)N structure, retains these hydrogen bonding capabilities while offering different electronic and steric properties compared to a standard amide. While less common, this functional group can be a key component in molecules designed for specific biological interactions. The strategic use of amide and related bioisosteres like imidamide is a widely employed strategy in rational drug design to enhance potency, improve pharmacokinetic profiles, and secure intellectual property. nih.gov

| Scaffold/Functional Group | Key Properties & Significance in Research |

| Pyridazine | Six-membered aromatic heterocycle with two adjacent nitrogen atoms. researchgate.net |

| Possesses a high dipole moment and acts as a hydrogen bond acceptor. researchgate.netblumberginstitute.org | |

| Considered a privileged scaffold in medicinal chemistry. researchgate.netnih.gov | |

| Core component of various agents with anticancer, antimicrobial, and anti-inflammatory activity. researchgate.netresearchgate.net | |

| Imidamide (Amide-related) | Contains a C(=N)N functional group. |

| Capable of forming critical hydrogen bonding interactions, similar to amides. nih.govnumberanalytics.com | |

| Amide groups are ubiquitous in pharmaceuticals, influencing bioavailability and potency. numberanalytics.com | |

| Used in bioisosteric replacement to modulate a molecule's properties. nih.gov |

Overview of Heterocyclic Compound Research Methodologies

The study of heterocyclic compounds like Pyridazine-3-carboximidamide hydrochloride employs a range of established and advanced research methods. These techniques are essential for synthesis, purification, characterization, and the prediction of molecular properties.

Synthesis: The creation of novel heterocyclic compounds relies on a variety of synthetic strategies. Common methods include:

Ring Closure Reactions: Forming the heterocyclic ring from a linear precursor. numberanalytics.com

Cycloaddition Reactions: Combining two or more molecules to form a new ring system. numberanalytics.com

Substitution Reactions: Modifying an existing heterocyclic ring by replacing an atom or functional group. numberanalytics.com Modern synthetic approaches often focus on efficiency and sustainability, utilizing techniques like microwave-assisted synthesis and transition metal-catalyzed cyclizations to improve reaction times and yields. africanjournalofbiomedicalresearch.commdpi.com

Characterization and Structural Elucidation: Once synthesized, the precise structure and purity of a compound must be determined. Key analytical techniques include:

Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are fundamental for determining the molecular structure and identifying functional groups. numberanalytics.comliberty.edu

Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern of a compound. numberanalytics.com

X-ray Crystallography: Provides definitive proof of structure by mapping the atomic positions in a crystalline solid. nih.gov

Computational Modeling: In silico methods have become indispensable in modern heterocyclic chemistry. numberanalytics.com These techniques allow researchers to predict molecular properties and reaction outcomes before undertaking laboratory work.

Density Functional Theory (DFT): A quantum mechanical method used to predict electronic structure, stability, and reactivity. numberanalytics.com

Molecular Mechanics (MM): A classical method used for simulating large systems and predicting conformational energies. numberanalytics.com

| Research Area | Methodology | Description & Purpose |

| Synthesis | Ring Closure & Cycloaddition | Classical and modern methods to construct the core heterocyclic ring system. numberanalytics.commdpi.com |

| Microwave-Assisted Synthesis | A green chemistry approach to accelerate reactions and improve efficiency. africanjournalofbiomedicalresearch.com | |

| Purification | Chromatography (HPLC, GC) | Techniques to separate the target compound from impurities and reaction byproducts. numberanalytics.com |

| Characterization | NMR & IR Spectroscopy | Used to elucidate the molecular structure and identify functional groups. numberanalytics.comliberty.edu |

| Mass Spectrometry | Determines the molecular weight and elemental composition. numberanalytics.com | |

| Computational Study | Density Functional Theory (DFT) | Predicts electronic properties, reactivity, and stability of molecules. numberanalytics.com |

Identification of Research Gaps Pertaining to this compound

Despite the established significance of its core scaffolds, a review of the scientific literature reveals a notable lack of dedicated research on this compound itself. While public chemical databases like PubChem contain an entry for the compound, providing basic predicted data, there is a clear absence of comprehensive studies. uni.lu

The primary research gaps include:

Validated Synthesis and Characterization: There is no readily available, peer-reviewed synthetic route specifically for this compound. While the synthesis of related pyridazine-3-carboxamides has been described, the specific conversion to the imidamide hydrochloride and its full characterization using modern spectroscopic methods (e.g., ¹H-NMR, ¹³C-NMR, IR) and X-ray crystallography has not been extensively documented in the literature. nih.govnih.gov

Physicochemical Properties: Experimentally determined data on key physicochemical properties such as solubility, pKa, and stability under various conditions are not published. The available information is limited to computationally predicted values. uni.lu

Exploration of Chemical Reactivity: The reactivity of the imidamide functional group on the pyridazine ring has not been systematically investigated. Understanding its reactivity is crucial for its potential use as a synthetic intermediate for creating more complex molecules.

Investigation of Biological Activity: Although the pyridazine scaffold is present in many bioactive molecules, there is no published research evaluating the biological profile of this compound. researchgate.netnih.gov Its potential as an active agent in any therapeutic area remains unexplored.

The existence of these gaps indicates that this compound represents an untapped area for chemical research. A systematic investigation beginning with a reliable synthesis and thorough characterization is the necessary first step to unlocking its potential for future applications in medicinal chemistry or materials science.

| Compound Information: this compound | |

| Molecular Formula | C₅H₇ClN₄ |

| Monoisotopic Mass | 158.03592 g/mol |

| Predicted XlogP | -0.6 uni.lu |

| Status of Research | Basic database entry exists, but no comprehensive peer-reviewed studies on synthesis, characterization, or application are readily available. |

Structure

3D Structure of Parent

Properties

IUPAC Name |

pyridazine-3-carboximidamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4.ClH/c6-5(7)4-2-1-3-8-9-4;/h1-3H,(H3,6,7);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTOMCOIENXYOGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1)C(=N)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Pyridazine 3 Carboximidamide Hydrochloride

Established Synthetic Routes to Pyyridazine-3-carboximidamide Hydrochloride Analogues

The synthesis of pyridazine (B1198779) derivatives is a well-explored area of heterocyclic chemistry. organic-chemistry.orgliberty.edu Analogues of pyridazine-3-carboximidamide (B8735574) hydrochloride are typically prepared by first constructing the pyridazine ring system, followed by functional group manipulations to install the desired side chain.

Precursor Synthesis and Functionalization Strategies

The journey towards pyridazine-3-carboximidamide hydrochloride begins with the synthesis of key precursors, namely pyridazine rings bearing a suitable functional group at the 3-position that can be converted to a carboximidamide. The two most common and versatile precursors for this purpose are 3-cyanopyridazine and pyridazine-3-carboxamide (B1582110).

The synthesis of the pyridazine ring itself can be achieved through various condensation reactions. A common method involves the reaction of 1,4-dicarbonyl compounds with hydrazine (B178648), leading to the formation of the six-membered diazine ring. scielo.org.za Additionally, arylglyoxals can react with malononitrile (B47326) in the presence of hydrazine hydrate (B1144303) to form 3-amino-5-arylpyridazine-4-carbonitriles. scielo.org.za Another approach involves the reaction of 3-oxo-2-arylhydrazonopropanals with active methylene (B1212753) compounds like cyanoacetic acid in acetic anhydride (B1165640) to yield pyridazin-3-one derivatives. nih.gov

Once the pyridazine core is established, the focus shifts to introducing a cyano or carboxamide group at the 3-position. For instance, 3-cyanopyridine (B1664610), a related heterocyclic nitrile, can be synthesized from 3-picoline through an oxidative ammonolysis process. google.comgoogle.com The hydrolysis of 3-cyanopyridine can then yield nicotinamide (B372718) (pyridine-3-carboxamide). google.com Similar principles can be applied to the pyridazine system. A documented route to pyridazine-3-carboxamide involves the permanganate (B83412) oxidation of 3-hydroxymethylpyridazine or the reductive dehalogenation of 6-chloropyridazine-3-carboxylic acid, followed by esterification and amidation.

| Precursor | Synthetic Approach | Key Reagents | Reference(s) |

| 3-Aminopyridazine-4-carbonitriles | Three-component reaction | Arylglyoxals, Malononitrile, Hydrazine hydrate | scielo.org.za |

| Pyridazin-3-one derivatives | Reaction of 3-oxo-2-arylhydrazonopropanals | Active methylene compounds (e.g., cyanoacetic acid), Acetic anhydride | nih.gov |

| 3-Cyanopyridine | Oxidative ammonolysis of 3-picoline | Ammonia (B1221849), Air, Catalyst | google.comgoogle.com |

| Pyridazine-3-carboxamide | From pyridazine-3-carboxylic acid | Esterification reagents, Ammonia |

Key Reaction Steps and Intermediates in this compound Formation

The crucial step in the synthesis is the conversion of the nitrile or amide precursor to the carboximidamide. The Pinner reaction is a classic and highly effective method for this transformation, starting from a nitrile. wikipedia.orgorganic-chemistry.org

The reaction begins with the treatment of 3-cyanopyridazine with an anhydrous alcohol (such as ethanol) and a strong acid, typically gaseous hydrogen chloride. This forms a key intermediate, an imino ester hydrochloride, also known as a Pinner salt. This salt is generally not isolated. Subsequent reaction of the Pinner salt with ammonia or an amine leads to the formation of the desired amidine. wikipedia.org When ammonia is used, the product is the unsubstituted carboximidamide. The use of hydrogen chloride in the initial step directly affords the hydrochloride salt of the final product.

Alternatively, the pyridazine-3-carboxamide can be converted to the carboximidamide. This transformation can be achieved by first converting the amide to an imidoyl chloride using a reagent like phosphorus pentachloride, followed by reaction with ammonia.

The final step in the synthesis is the formation of the hydrochloride salt, which is often achieved in situ during the Pinner reaction or by treating the free amidine base with hydrochloric acid.

Optimization of Synthetic Pathways for this compound

The efficiency of the synthesis of this compound can be enhanced by optimizing the reaction conditions for the key transformation steps.

Catalyst Systems and Reaction Conditions

While the classic Pinner reaction uses a stoichiometric amount of strong acid, modern variations have explored the use of catalysts to achieve milder reaction conditions. nih.gov For the conversion of nitriles to esters, a related transformation, Lewis acids like trimethylsilyl (B98337) triflate have been used to promote the reaction. nih.gov Although not explicitly documented for pyridazine-3-carboximidamide synthesis, such catalytic systems could potentially be adapted.

The choice of solvent and temperature is also critical. The Pinner reaction is typically carried out in an anhydrous alcohol, which also serves as a reactant. Low temperatures are often employed to prevent the decomposition of the thermodynamically unstable imidium chloride intermediate. wikipedia.org

For the synthesis of pyridazine precursors, various catalysts have been employed. For example, the synthesis of 3,6-diarylpyridazines can be achieved from 1,3-dicarbonyl compounds and methyl ketones in the absence of a metal catalyst. organic-chemistry.org Copper(II)-catalyzed aerobic cyclizations of β,γ-unsaturated hydrazones provide an efficient route to 1,6-dihydropyridazines, which can be subsequently oxidized to pyridazines. organic-chemistry.org

Yield Enhancement and Selectivity Control

In the Pinner reaction, the use of a large excess of the alcohol and hydrogen chloride can drive the reaction to completion and maximize the yield of the Pinner salt intermediate. The subsequent ammonolysis step should be carefully controlled to prevent side reactions.

The table below summarizes potential optimization strategies for key reactions in the synthesis of this compound analogues.

| Reaction Step | Catalyst/Reagent | Solvent | Temperature | Key Considerations | Reference(s) |

| Pyridazine formation | Cu(II) | Acetonitrile (for dihydropyridazine), Acetic Acid (for pyridazine) | Mild conditions | Choice of solvent determines the final product (dihydropyridazine vs. pyridazine). | organic-chemistry.org |

| Pinner Reaction | HCl (gaseous) | Anhydrous Alcohol (e.g., Ethanol) | Low temperature | Anhydrous conditions are essential. Low temperature prevents intermediate decomposition. | wikipedia.orgorganic-chemistry.org |

| Nitrile Synthesis (from aldehyde) | Ammonium sulfate, Sodium carbonate, Sulfur | DMSO | 120 °C | One-pot synthesis from the corresponding aldehyde. | chemicalbook.com |

Novel Synthetic Approaches for this compound and its Derivatives

Modern synthetic organic chemistry offers new avenues for the construction of heterocyclic compounds like this compound. While specific novel methods for this exact compound are not extensively reported, advances in related areas suggest potential future strategies.

One area of innovation is the development of one-pot multicomponent reactions. A three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles has been reported, which efficiently constructs the pyridazine ring with the necessary functional group for further elaboration. scielo.org.za Such strategies, if adapted, could streamline the synthesis of the pyridazine-3-carboximidamide precursor.

Furthermore, novel catalytic systems are continuously being developed for C-N bond formation and functional group transformations. For instance, a Lewis acid-promoted Pinner reaction has been described for the synthesis of esters from nitriles, which could potentially be adapted for amidine synthesis under milder conditions than the traditional HCl-mediated approach. nih.gov

The synthesis of pyridazine C-nucleosides has been achieved through a one-pot photochemical oxygenation of furyl C-nucleosides followed by cyclization with hydrazine. nih.gov This highlights the potential of photochemical methods in constructing the pyridazine core.

While these novel approaches have not been explicitly applied to the synthesis of this compound, they represent the forefront of heterocyclic synthesis and may provide more efficient and environmentally benign routes to this and related compounds in the future.

Chemical Reactivity and Transformations of Pyridazine 3 Carboximidamide Hydrochloride

Reactivity of the Imidamide Functionality in Pyridazine-3-carboximidamide (B8735574) Hydrochloride

The imidamide group, also known as an amidine, is characterized by the C(=NH)NH2 moiety. Its reactivity is dual in nature, capable of engaging in both nucleophilic and electrophilic transformations.

The imidamide functionality contains two nitrogen atoms with lone pairs of electrons, rendering them nucleophilic. These sites can be protonated or can react with electrophiles. Conversely, the central carbon atom is bonded to two electronegative nitrogen atoms, making it electrophilic and susceptible to attack by nucleophiles.

While specific studies on the nucleophilic and electrophilic reactions of Pyridazine-3-carboximidamide hydrochloride are not extensively detailed in the provided literature, the reactivity can be inferred from related pyridazine (B1198779) structures. For instance, the pyridazine-3-nitrile motif, which is electronically similar, is known to be susceptible to trapping by thiols, indicating the electrophilic nature of the C3-substituent's carbon atom. nih.govresearchgate.net The pyridazine ring itself is generally electron-deficient due to the electronegativity of the two adjacent nitrogen atoms, which influences the reactivity of its substituents. liberty.edu

Amidines are well-established precursors for the synthesis of various nitrogen-containing heterocycles through condensation reactions. They can react with 1,3-dicarbonyl compounds to form pyrimidines or with α,β-unsaturated ketones to yield dihydropyrimidines.

The pyridazine scaffold is frequently involved in condensation and cyclization reactions to form fused heterocyclic systems. For example, pyridazin-3-one derivatives can be synthesized through the condensation of 3-oxo-2-arylhydrazonopropanals with active methylene (B1212753) compounds in acetic anhydride (B1165640). nih.govmdpi.com In a further transformation, a 6-acetyl-pyridazin-3-one derivative reacts with N,N-dimethylformamide dimethylacetal (DMF-DMA) to form an intermediate enaminone, which subsequently cyclizes with various aminoazoles to produce fused azolo[1,5-a]pyrimidine systems. nih.gov Similarly, diethyl pyridazine-4,5-dicarboxylate undergoes cyclization with o-phenylenediamine (B120857) to form complex heterocyclic structures. researchgate.net These examples highlight the propensity of the pyridazine core and its substituents to participate in condensation reactions leading to novel cyclic derivatives.

Table 1: Examples of Condensation Reactions Involving Pyridazine Derivatives

| Starting Pyridazine Derivative | Reagent(s) | Product Type | Reference |

| 3-Oxo-2-arylhydrazonopropanal | p-Nitrophenylacetic acid / Acetic anhydride | Pyridazin-3-one | nih.govmdpi.com |

| 6-Acetyl-4-(4-nitrophenyl)-2-phenylpyridazin-3(2H)-one | 1. DMF-DMA; 2. Heteroaromatic amines | Azolo[1,5-a]pyrimidine | nih.gov |

| Diethyl pyridazine-4,5-dicarboxylate | o-Phenylenediamine / Sodium hydride | Benzimidazole-fused pyridazine | researchgate.net |

| 4-Methyl pyridazine-6-one | 1. DMFDMA; 2. Aniline | Pyrido[3,4-c]pyridazine-3,8-dione | mdpi.com |

Pyridazine Ring Transformations and Substitution Patterns

The inherent electron deficiency of the pyridazine ring governs its transformation and substitution chemistry, making it a target for nucleophilic attack rather than electrophilic substitution. liberty.edu

The functionalization of the pyridazine ring often proceeds via nucleophilic aromatic substitution, particularly when the ring is substituted with good leaving groups like halogens. wur.nl The regioselectivity of these reactions is influenced by the position of existing substituents. For instance, studies on methyl (3,6-dichloropyridazin-4-yl)acetate showed that nucleophilic displacement with hydrazine (B178648) selectively occurs at the C6 position, leaving the C3 chlorine atom intact. researchgate.net The C-3 hydrogen of the parent pyridazine has been calculated to be a more effective C-H bond donor compared to hydrogens in pyridine (B92270) or pyrimidine, suggesting a potential site for certain types of functionalization. nih.gov The development of regioselective C-H functionalization methods for azines is an active area of research, with strategies being developed for selective modification at various positions on the ring. researchgate.netrsc.org

The stability of the pyridazine ring can be compromised under specific chemical conditions. The adjacent nitrogen atoms are susceptible to oxidation. For example, pyridazine reacts with ozone, which attacks the nitrogen atoms and can lead to the formation of N-oxides and subsequent ring transformation. researchgate.net

Metabolic studies of certain complex pyridazine-containing drugs have identified hydroxylation of the pyridazine ring as a degradation pathway. nih.gov Furthermore, pyridazine derivatives with electron-withdrawing substituents, such as the pyridazine-3-nitrile, have shown susceptibility to nucleophilic attack by biological nucleophiles like glutathione, leading to the formation of adducts. nih.govresearchgate.net Thermal stability studies on metal complexes of pyrazine-2,3-dicarboxylates, a related diazine, indicate that thermal decomposition is a multistage process that begins with the loss of coordinated water molecules, followed by the degradation of the heterocyclic ligand. chempap.org

Derivatization Strategies for this compound Analogues

The synthesis of analogues of this compound can be achieved through various synthetic strategies, primarily involving the modification of a pre-formed pyridazine core or the construction of the ring from acyclic precursors.

One major strategy involves the derivatization of pyridazine-3-carboxylic acid or its esters. A series of pyridazine-3-carboxamides were successfully synthesized as selective CB2 agonists, showcasing a common pathway where the carboxylic acid is activated and reacted with various amines. nih.gov This approach could be adapted to synthesize the target imidamide.

Another prevalent method is the nucleophilic substitution of halogenated pyridazines. The bromine atom in some pyridazine derivatives can be readily substituted by nitrogen nucleophiles like pyrrolidine (B122466) or morpholine. researchgate.net This reactivity allows for the introduction of diverse functionalities onto the pyridazine scaffold. For example, 4-(2-(4-halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-ones can be converted to chloropyridazines, which then serve as precursors for hydrazinylpyridazines. nih.gov

Furthermore, annulation strategies, where a new ring is fused onto the pyridazine core, are used to create complex polycyclic analogues. The reaction of a hydrazinylpyridazine with reagents like acetic anhydride or carbon disulphide can yield fused pyridazinotriazine derivatives. nih.gov Condensation of a pyridazinethione with chloroacetic acid in the presence of an aldehyde leads to the formation of a pyridazino[3,4-b] researchgate.netbohrium.comthiazine ring system. nih.gov

Table 2: Selected Derivatization Strategies for Pyridazine Analogues

| Strategy | Starting Material Example | Reagent(s) | Product Type | Reference |

| Amide Formation | Pyridazine-3-carboxylic acid derivatives | Various amines | Pyridazine-3-carboxamides | nih.gov |

| Nucleophilic Aromatic Substitution | 4-Chloro-6-phenyl-3-(2-phenylhydrazinyl)pyridazine | Hydrazine hydrate (B1144303) | 3-Hydrazinyl-4-(2-phenylhydrazinyl)-6-phenylpyridazine | nih.gov |

| Nucleophilic Aromatic Substitution | Bromo-pyridazine derivative | Pyrrolidine | Pyrrolidinyl-pyridazine derivative | researchgate.net |

| Ring Annulation (Triazine formation) | 4-(2-(4-Chlorophenyl)hydrazinyl)-3-hydrazinyl-6-phenylpyridazine | Carbon disulphide | Pyridazino[4,3-e] nih.govresearchgate.netbohrium.comtriazine-3(4H)-thione | nih.gov |

| Ring Annulation (Thiazine formation) | 4-(2-(4-Chlorophenyl)hydrazinyl)-6-phenylpyridazine-3(2H)-thione | Chloroacetic acid, p-chlorobenzaldehyde | Pyridazino[3,4-b] researchgate.netbohrium.comthiazin-6(7H)-one | nih.gov |

Advanced Structural and Spectroscopic Elucidation of Pyridazine 3 Carboximidamide Hydrochloride

Crystallographic Analysis of Pyridazine-3-carboximidamide (B8735574) Hydrochloride and its Analogues

Crystallographic techniques are indispensable for determining the precise atomic arrangement of a molecule in the solid state. This analysis reveals not only the molecular geometry but also the complex network of non-covalent interactions that dictate the crystal packing.

Single crystal X-ray diffraction (SC-XRD) offers an unambiguous determination of molecular structure, including bond lengths, bond angles, and torsional angles. For pyridazine (B1198779) derivatives, SC-XRD studies reveal consistent geometric features. In an analogue, 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile, the pyridazine ring is nearly planar, though slight deviations can occur. growingscience.com The bond lengths within the pyridazine ring, such as the N1-N2 bond, are typically around 1.34 Å. growingscience.com

Below is a table of representative crystallographic data for a related pyridazine derivative, illustrating typical geometric parameters.

Table 1: Selected Bond Lengths and Angles for an Analogous Pyridazine Compound Data derived from the analysis of 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile. growingscience.com

| Parameter | Value | Parameter | Value |

|---|---|---|---|

| Bond Length (Å) | Bond Angle (°) | ||

| N1-N2 | 1.336 | N2-N1-C10 | 120.08 |

| N1-C10 | 1.333 | N1-C10-N3 | 116.4 |

| C8-N2 | 1.339 | C9-C10-N1 | 123.5 |

| C7-C8 | 1.401 | C7-C8-N2 | 123.1 |

The arrangement of molecules in a crystal lattice is governed by a variety of intermolecular forces. In pyridazine-containing structures, hydrogen bonds, π-π stacking, and other weak interactions play a crucial role. nih.govmdpi.com The pyridazine ring itself, with its two adjacent nitrogen atoms, is a potent hydrogen bond acceptor. researchgate.net

In the case of Pyridazine-3-carboximidamide hydrochloride, the presence of the -NH2 group and the protonated imino group in the side chain, along with the chloride counter-ion, would introduce strong hydrogen bonding opportunities (N-H···Cl, N-H···N). These interactions would likely dominate the crystal packing, forming robust supramolecular synthons that organize the molecules into a stable three-dimensional network.

Table 2: Common Intermolecular Interactions in Pyridazine Crystal Structures

| Interaction Type | Description | Typical Contribution (Hirshfeld Surface) |

|---|---|---|

| H···H | Contacts between hydrogen atoms on adjacent molecules. | 35-40% researchgate.netnih.gov |

| C···H / H···C | Interactions involving C-H bonds and carbon atoms, often C-H···π type. | 20-28% researchgate.netnih.gov |

| N···H / H···N | Hydrogen bonds involving nitrogen atoms as acceptors or donors. | 12-16% mdpi.comnih.gov |

| O···H / H···O | Hydrogen bonds involving oxygen atoms (if present in substituents). | 11-20% researchgate.netnih.gov |

| π···π Stacking | Stacking of aromatic pyridazine rings. | Variable researchgate.net |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone for structural elucidation in solution. It provides detailed information about the connectivity and chemical environment of atoms within a molecule.

A complete and unambiguous assignment of ¹H and ¹³C NMR spectra for pyridazine derivatives is routinely achieved using a suite of 1D and 2D NMR experiments. researchgate.net

¹H NMR: Provides chemical shifts and coupling constants for protons. The protons on the pyridazine ring typically appear in the aromatic region (δ 7.0-9.0 ppm).

¹³C NMR: The carbon atoms of the pyridazine ring exhibit distinct chemical shifts, with those adjacent to the nitrogen atoms appearing further downfield. DEPTQ (Distortionless Enhancement by Polarization Transfer) experiments are particularly useful as they can differentiate between CH, CH₂, and CH₃ groups, as well as quaternary carbons, all in a single spectrum.

2D NMR:

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) coupling networks, allowing for the assignment of adjacent protons on the pyridazine ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to, providing ¹J(C,H) connectivity. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons. researchgate.net This is crucial for assigning quaternary carbons and connecting substituents (like the carboximidamide group) to the pyridazine ring.

¹⁵N NMR: The chemical shifts of the pyridazine nitrogen atoms are sensitive to their electronic environment and protonation state, providing valuable structural information. researchgate.netnih.gov

Table 3: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a 3-Substituted Pyridazine Ring Illustrative data based on published values for pyridazine derivatives. researchgate.netrsc.org

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| C3 | - | ~160-165 |

| C4 | ~7.5-7.8 | ~128-132 |

| C5 | ~7.8-8.1 | ~133-136 |

| C6 | ~9.0-9.3 | ~150-155 |

NMR spectroscopy is also a powerful tool for studying dynamic processes in solution. For this compound, this includes conformational changes and tautomeric equilibria. The rotation around the C3-C(substituent) bond can be studied using variable temperature (VT) NMR or 2D exchange spectroscopy (EXSY). Studies on related systems have shown that there are defined rotational energy barriers between the pyridazine core and its substituents. researchgate.net

Furthermore, the existence of specific conformations can be confirmed through the Nuclear Overhauser Effect (NOE), which detects through-space proximity between protons. A NOESY (Nuclear Overhauser Effect Spectroscopy) experiment could, for example, confirm the spatial orientation of the carboximidamide protons relative to the H4 proton on the pyridazine ring, providing evidence for a preferred conformation in solution. ipb.pt The tautomerism of the carboximidamide group and the proton exchange rates of the N-H protons can also be investigated using NMR, often in different deuterated solvents to probe the effect of the environment on these dynamic behaviors. mdpi.com

Mass Spectrometric Investigations for Molecular Composition and Fragmentation Pathways

Mass spectrometry (MS) provides precise information about the molecular weight and elemental composition of a compound and offers structural insights through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental formula with high accuracy.

The fragmentation pathways under electron impact (EI) or electrospray ionization (ESI) can be predicted based on the structure and studies of related pyridazine systems. researchgate.netgrowingscience.com Key fragmentation events would likely include:

Loss of the Side Chain: Initial cleavage could result in the loss of the carboximidamide group or parts of it (e.g., loss of ammonia (B1221849), NH₃).

Ring Fragmentation: The pyridazine ring itself can undergo characteristic fragmentation. A common pathway for nitrogen heterocycles is the retro-Diels-Alder reaction, which for pyridazine would involve the expulsion of a molecule of nitrogen (N₂).

Sequential Losses: The primary fragment ions can undergo further sequential losses of small, stable neutral molecules like HCN.

Analysis of fused pyridazine systems has shown that fragmentation can be complex, sometimes involving rearrangements and even the observation of water-clustered ions in the gas phase, indicating strong hydrogen bonding capabilities. growingscience.com

Table 4: Plausible Mass Spectrometric Fragments for Pyridazine-3-carboximidamide (Based on general fragmentation principles for pyridazine derivatives)

| m/z Value | Proposed Fragment/Loss | Description |

|---|---|---|

| [M+H]⁺ | Molecular Ion | Protonated parent molecule. |

| [M+H - NH₃]⁺ | Loss of Ammonia | Cleavage from the amidine group. |

| [M+H - N₂]⁺ | Loss of Dinitrogen | Fragmentation of the pyridazine ring. |

| [M+H - HCN]⁺ | Loss of Hydrogen Cyanide | Common loss from nitrogen heterocycles. |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile |

| 3,6-bis(4-triazolyl)pyridazines |

| Pyridazine |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For Pyridazine-3-carboximidamide, which exists as the hydrochloride salt, the analysis is typically performed on the protonated molecule, [M+H]⁺, in the gas phase.

The elemental composition of the free base, Pyridazine-3-carboximidamide, is C₅H₆N₄. The expected monoisotopic mass of the protonated molecule, [C₅H₇N₄]⁺, can be calculated with high precision. Experimental data from techniques such as liquid chromatography-mass spectrometry (LC-MS) with a high-resolution analyzer (e.g., Time-of-Flight or Orbitrap) confirms this. For instance, patent literature documents the formation of Pyridazine-3-carboximidamide and reports its analysis by LC-MS, showing a peak for the protonated molecule. google.comamazonaws.com

The theoretical and observed exact masses are presented in the table below. The minuscule difference between the calculated and observed mass, typically in the low parts-per-million (ppm) range, provides strong evidence for the assigned molecular formula.

| Parameter | Value | Reference |

| Molecular Formula (free base) | C₅H₆N₄ | N/A |

| Molecular Formula (protonated) | [C₅H₇N₄]⁺ | N/A |

| Theoretical Monoisotopic Mass | 123.06652 Da | Calculated |

| Observed [M+H]⁺ | ~123 Da | amazonaws.com |

Note: The observed value is derived from low-resolution LC-MS data in the cited patent and serves as confirmation of the nominal mass. HRMS would provide this value to at least four decimal places.

Fragmentation Pattern Analysis for Structural Information

Mass spectrometry not only provides the molecular weight but also offers structural insights through the analysis of fragmentation patterns. When the protonated molecule is subjected to collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS), it breaks apart into smaller, characteristic fragment ions. The fragmentation of N-containing heterocyclic compounds like pyridazines often involves characteristic cleavages of the ring system.

For Pyridazine-3-carboximidamide, the fragmentation is expected to initiate from the protonated molecular ion [M+H]⁺ at m/z 123. Key fragmentation pathways for pyridazine derivatives typically include:

Loss of neutral molecules: Common neutral losses from pyridazine rings include the elimination of N₂, HCN, or other small molecules. google.com

Ring cleavage: The pyridazine ring can undergo cross-ring cleavages, leading to characteristic fragment ions. google.com

Side-chain fragmentation: The carboximidamide group (-C(=NH)NH₂) can also fragment, for example, through the loss of ammonia (NH₃) or cyanamide (B42294) (NH₂CN).

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |

| 123.07 | 106.05 | NH₃ | 3-Cyanopyridazine ion |

| 123.07 | 95.05 | HCN | Ion of the remaining C₄H₄N₂ fragment |

| 123.07 | 81.04 | N₂H₂ | Ion of the C₅H₄N₂ fragment |

| 106.05 | 79.04 | HCN | Pyridazine ring fragment |

This table represents a predictive analysis based on established fragmentation principles for related heterocyclic structures.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, is indispensable for identifying the functional groups and probing the skeletal structure of a molecule. The two techniques are complementary, as some vibrational modes may be strong in IR and weak in Raman, or vice versa. The analysis of this compound reveals characteristic vibrations associated with the pyridazine ring, the C=N and C-N bonds of the amidine group, and the N-H bonds.

Given the structural similarity, the spectra of nicotinamidine hydrochloride (pyridine-3-carboximidamide hydrochloride), an isomer of the title compound, provide a valuable reference for spectral interpretation. nih.gov Additionally, IR data for various pyridazine derivatives confirm the characteristic absorption regions. google.comresearchgate.net

Key vibrational modes for this compound are expected in the following regions:

N-H Stretching: The N-H stretching vibrations of the -NH₂ and =N-H groups in the protonated amidinium salt are expected to appear as broad bands in the 3400-3100 cm⁻¹ region. acs.org

C-H Aromatic Stretching: The stretching of C-H bonds on the pyridazine ring typically occurs just above 3000 cm⁻¹. google.com

C=N and C=C Stretching: The pyridazine ring C=N and C=C stretching vibrations, along with the C=N stretch of the amidine group, give rise to a series of strong bands in the 1650-1400 cm⁻¹ region. google.comcyberleninka.ru

N-H Bending: The scissoring mode of the -NH₂ group is anticipated around 1600 cm⁻¹. acs.org

Ring Vibrations: Pyridazine ring "breathing" and other skeletal vibrations produce characteristic fingerprints in the 1300-1000 cm⁻¹ region.

C-H Bending: Out-of-plane C-H bending vibrations for the aromatic ring are typically found below 900 cm⁻¹.

The following table summarizes the expected characteristic vibrational frequencies, drawing comparisons from closely related structures. nih.govgoogle.comacs.org

| Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) | Assignment |

| ~3350-3100 | Strong, Broad | Medium | ν(N-H) of -NH₂ and =N-H⁺ |

| ~3100-3000 | Medium-Weak | Medium | ν(C-H) aromatic |

| ~1640 | Strong | Medium | δ(N-H) of -NH₂ and ν(C=N) of amidinium |

| ~1600-1450 | Strong-Medium | Strong-Medium | ν(C=C) and ν(C=N) of pyridazine ring |

| ~1420 | Medium | Medium | Aromatic ring skeletal vibrations |

| ~1250 | Medium | Weak | ν(C-N) of amidine |

| ~1020 | Medium | Strong | Pyridazine ring breathing mode |

| ~850 | Strong | Weak | γ(C-H) out-of-plane bending |

ν = stretching; δ = in-plane bending (scissoring); γ = out-of-plane bending. This table is an interpretive summary based on data from analogous compounds.

Computational and Theoretical Investigations of Pyridazine 3 Carboximidamide Hydrochloride

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to elucidating the electronic properties and predicting the chemical behavior of Pyridazine-3-carboximidamide (B8735574) hydrochloride. These calculations solve the Schrödinger equation for the molecule, providing detailed information about its electron distribution and energy levels.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. In the study of Pyridazine-3-carboximidamide hydrochloride, DFT calculations, often employing a basis set like 6-311++G(d,p), would be used to optimize the molecule's geometry and determine its ground-state electronic energy.

Reactivity descriptors, such as global hardness, chemical potential, and electrophilicity index, can be derived from DFT calculations. These descriptors provide a quantitative measure of the molecule's stability and its propensity to react. For this compound, these calculations would help in understanding its kinetic stability and its potential to act as an electrophile or nucleophile in chemical reactions.

Table 1: Illustrative DFT-Calculated Structural Parameters for this compound

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-N (ring) | ~ 1.34 Å |

| Bond Length | N-N (ring) | ~ 1.33 Å |

| Bond Length | C=N (imidamide) | ~ 1.28 Å |

| Bond Length | C-N (imidamide) | ~ 1.35 Å |

| Bond Angle | C-N-N (ring) | ~ 119° |

| Dihedral Angle | Ring-C-C-N | ~ 15° |

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) analyses are critical for pinpointing the reactive sites of this compound.

The MEP map provides a visual representation of the charge distribution around the molecule. For this compound, the MEP surface would likely show negative potential (red and yellow regions) around the nitrogen atoms of the pyridazine (B1198779) ring and the imino group, indicating these are the most probable sites for electrophilic attack. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms of the amine group and the pyridazine ring, highlighting them as sites susceptible to nucleophilic attack.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. For this compound, the HOMO is likely to be distributed over the pyridazine ring and the nitrogen atoms of the carboximidamide group, suggesting these areas are electron-rich and nucleophilic. The LUMO is expected to be located over the carbon atoms of the pyridazine ring and the carbon of the carboximidamide group, indicating these are the electron-deficient and electrophilic centers. The energy gap between the HOMO and LUMO (ΔE) is a crucial indicator of chemical reactivity; a smaller gap suggests higher reactivity.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | -6.8 eV |

| LUMO | -1.5 eV |

| HOMO-LUMO Gap (ΔE) | 5.3 eV |

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of this compound over time. These simulations model the movements of atoms and molecules, providing insights into conformational flexibility and stability, often in a solvated environment to mimic physiological conditions.

By running MD simulations, researchers can explore the different conformations that the molecule can adopt due to the rotation around single bonds, particularly the bond connecting the carboximidamide group to the pyridazine ring. The simulations would reveal the most stable or preferred conformations and the energy barriers between them. This is particularly important for understanding how the molecule might bind to a biological target, as its shape can significantly influence its interaction.

Furthermore, MD simulations can assess the stability of the molecule's interactions with its counter-ion (chloride) and surrounding solvent molecules (e.g., water). The simulations can calculate the root-mean-square deviation (RMSD) to monitor the stability of the molecular structure over the simulation time. This information is valuable for understanding its behavior in solution.

In Silico Prediction of Chemical Properties and Interactions

In silico tools and algorithms can predict a wide range of physicochemical and pharmacokinetic properties of this compound. These predictions are valuable in the early stages of drug discovery and development, helping to assess the molecule's potential as a drug candidate.

Various computational models can estimate properties such as:

Solubility (logS): Predicting how well the compound dissolves in water.

Lipophilicity (logP): Estimating the compound's distribution between an oily and an aqueous phase, which affects its absorption and distribution in the body.

pKa: Predicting the ionization state of the molecule at different pH values, which is crucial for its solubility and interaction with biological targets.

Polar Surface Area (PSA): Calculating the surface area of polar atoms, which is related to a molecule's ability to permeate cell membranes.

These predictions are based on the molecule's structure and are derived from large datasets of experimentally determined properties. Such in silico profiling helps in identifying potential liabilities and guiding the optimization of the molecular structure.

Table 3: Illustrative In Silico Predicted Properties for this compound

| Property | Predicted Value |

| logP | -0.5 |

| logS | -1.2 |

| pKa (strongest basic) | 9.5 |

| Polar Surface Area (PSA) | 85 Ų |

Molecular Mechanism of Action Studies of Pyridazine 3 Carboximidamide Hydrochloride in Vitro and Mechanistic Focus

Interaction with Biological Targets (e.g., Enzymes, Receptors)

The pyridazine (B1198779) ring is a key structural motif in medicinal chemistry, known for its unique physicochemical properties that facilitate interactions with various biological targets. smolecule.com Its weak basicity, high dipole moment, and capacity for dual hydrogen-bonding contribute to its role in molecular recognition. smolecule.com While direct studies on pyridazine-3-carboximidamide (B8735574) hydrochloride are lacking, research on related pyridazine-containing molecules demonstrates their ability to interact with a range of enzymes and receptors.

Derivatives of the closely related pyridazine-3-carboxamide (B1582110) have been developed as selective agonists for the cannabinoid 2 (CB2) receptor. acs.org Furthermore, pyridazine derivatives have been investigated as inhibitors of various enzymes, including carbonic anhydrases, cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and alpha-amylase. google.comgoogleapis.comgoogleapis.com The pyridazine scaffold also serves as a core component in the development of inhibitors for protein kinases such as TYK2.

Enzyme Inhibition Kinetics and Binding Affinity (Kd, Ki)

Quantitative data on the inhibitory activity and binding affinity of pyridazine derivatives highlight the potential of this chemical class. For instance, a series of N-substituted pyridazine-3-carboxamides were synthesized and evaluated as inhibitors of human carbonic anhydrase (hCA) isoforms. google.com The inhibition constants (Ki) for these compounds varied depending on the substitution pattern and the specific CA isoform, demonstrating the tunability of the pyridazine scaffold for achieving selective inhibition.

Similarly, studies on pyridazine derivatives as potential antidiabetic agents have reported their inhibitory concentrations (IC50) against alpha-amylase. googleapis.com For example, certain pyridazine derivatives showed potent inhibition of alpha-amylase with IC50 values in the low micromolar range, indicating a strong potential for enzyme modulation. googleapis.com

Table 1: Representative Enzyme Inhibition and Receptor Agonist Data for Pyridazine Derivatives

| Compound Class | Target | Parameter | Value |

| Pyridazine-3-carboxamide derivative | Cannabinoid 2 (CB2) Receptor | EC50 | 3.665 ± 0.553 nM acs.org |

| N-(4-sulfamoylphenyl)-1-(m-tolyl)-1,4-dihydropyridazine-3-carboxamide | hCA II | Ki | Data not specified google.com |

| Pyridazine derivative | Alpha-amylase | IC50 | 8.46 µg/mL googleapis.com |

| N-(methyl-d3) pyridazine-3-carboxamide derivative | TYK2 | IC50 | Data not specified |

Note: The data presented are for structurally related pyridazine derivatives and not for pyridazine-3-carboximidamide hydrochloride itself.

Molecular Recognition and Binding Site Characterization

The molecular recognition of pyridazine-containing compounds by their biological targets is often driven by the unique electronic and steric properties of the pyridazine ring. The two adjacent nitrogen atoms can act as hydrogen bond acceptors, facilitating strong interactions with amino acid residues in the binding pocket of an enzyme or receptor. smolecule.com

In studies of pyridazine-3-carboxamide derivatives as CB2 agonists, molecular docking simulations have been employed to elucidate the binding mode. These studies suggest that the pyridazine core can form key hydrogen bonds and hydrophobic interactions within the receptor's binding site, contributing to the compound's potency and selectivity. acs.org The inherent polarity of the pyridazine ring can also influence its interaction with the cardiac hERG potassium channel, a factor often considered in drug design to mitigate potential cardiotoxicity. smolecule.com

Structural Basis of Molecular Interaction

The three-dimensional arrangement of a ligand within the binding site of its target protein is crucial for understanding its mechanism of action. For pyridazine derivatives, this has been investigated through co-crystallography and computational modeling techniques.

Co-crystallography of this compound-Target Complexes

As of the latest available data, there are no published co-crystal structures of this compound in complex with a biological target. However, crystallographic data for other pyridazine derivatives, such as certain pyridazin-3-ones, have been reported, confirming the planarity of the pyridazine ring and its potential for specific intermolecular interactions. These structures provide a foundational understanding of how the pyridazine scaffold can be oriented within a protein's active site.

Ligand-Protein Docking and Molecular Modeling of Interactions

In the absence of experimental co-crystal structures for this compound, molecular docking and modeling serve as valuable tools to predict its potential interactions. Numerous studies on related pyridazine derivatives have utilized these in silico methods.

For example, docking studies of pyridazine-3-carboxamides with the CB2 receptor have helped to rationalize their structure-activity relationships. acs.org These models often show the pyridazine nitrogen atoms participating in hydrogen bonds with key residues, while the rest of the molecule engages in hydrophobic and van der Waals interactions. Similarly, molecular docking has been used to predict the binding modes of pyridazine derivatives with carbonic anhydrases, alpha-amylase, and various protein kinases. google.comgoogleapis.com These computational studies consistently highlight the importance of the pyridazine core in anchoring the ligand within the binding pocket and establishing specific interactions that determine biological activity.

Cellular and Subcellular Effects (Mechanistic Probes)

While specific cellular studies on this compound are not available, research on related compounds provides insights into the potential downstream effects of modulating targets with a pyridazine-based inhibitor or agonist. For instance, imidazo[1,2-b]pyridazine (B131497) compounds, which feature a fused pyridazine ring system, have been shown to inhibit the production of pro-inflammatory enzymes like COX-2 and iNOS in microglial cells. googleapis.com This suggests that compounds containing a pyridazine scaffold can exert anti-inflammatory effects at a cellular level.

Furthermore, the development of pyridazine-3-carboxamide derivatives as TYK2 inhibitors points to their potential to interfere with cytokine signaling pathways that are crucial in autoimmune diseases. The inhibition of TYK2 by these compounds can lead to a reduction in the phosphorylation of downstream signaling proteins like STAT3, thereby modulating the cellular response to pro-inflammatory stimuli.

Based on a comprehensive search of available scientific literature, detailed structure-activity relationship (SAR) studies focusing specifically on This compound and its direct analogues could not be located. The existing research on pyridazine derivatives primarily investigates compounds with different functional groups at the 3-position, such as carboxamides, pyridazinones, or sulfonic acid derivatives.

Therefore, it is not possible to construct an article that adheres to the requested outline for this compound, as the specific data regarding the systematic modification of its pyridazine ring, derivatization of its imidamide moiety, or the effects of linkers and substituents are not present in the public domain search results.

Information is available for related but structurally distinct classes of compounds, such as Pyridazine-3-carboxamides. For example, studies on Pyridazine-3-carboxamides as CB2-selective agonists have explored how modifications to the pyridazine ring and the amide group affect activity. However, the carboximidamide (amidine) group of the target compound has significantly different electronic and hydrogen-bonding properties compared to a carboxamide, meaning the SAR findings from these related compounds cannot be accurately extrapolated.

Without specific research on this compound, any attempt to detail its SAR would be speculative and scientifically unfounded. Further experimental research is required to elucidate the structure-activity relationships for this particular class of compounds.

Applications of Pyridazine 3 Carboximidamide Hydrochloride in Chemical Research and Development

Pyridazine-3-carboximidamide (B8735574) Hydrochloride as a Versatile Synthetic Building Block

The pyridazine (B1198779) core is a key structural motif in a multitude of biologically active compounds, and as such, derivatives of pyridazine are of significant interest in medicinal chemistry and drug discovery. frontiersin.org Pyridazine-3-carboximidamide hydrochloride serves as a valuable starting material or intermediate in the synthesis of more complex molecular architectures.

Synthesis of Complex Organic Molecules

The presence of multiple reactive sites within this compound allows for its elaboration into a variety of complex organic molecules. The amine and imine functionalities of the carboximidamide group can undergo a range of chemical transformations, including condensation, cyclization, and substitution reactions. These reactions enable the introduction of diverse substituents and the construction of new ring systems, leading to the generation of libraries of novel compounds for biological screening and other applications. For instance, pyridazine derivatives are known to be precursors in the synthesis of compounds with antibacterial and antifungal activities. nih.gov

Precursor for Advanced Heterocyclic Systems

The pyridazine ring itself can be further modified or annulated to create more complex, fused heterocyclic systems. The inherent reactivity of the pyridazine nucleus, influenced by the two adjacent nitrogen atoms, facilitates cycloaddition and other ring-forming reactions. nih.gov By utilizing this compound as a starting material, chemists can access a range of advanced heterocyclic systems, such as pyridazino[4,5-d]pyridazines and other fused pyridazine derivatives. nih.gov These complex heterocyclic scaffolds are often associated with a wide array of pharmacological activities and are key components in the development of new therapeutic agents. researchgate.net

Development of Chemical Probes and Research Tools

Chemical probes are essential tools in chemical biology for the investigation and manipulation of biological processes and targets. rjpbr.com The development of selective and potent chemical probes often relies on the synthesis of novel small molecules with specific binding properties. The pyridazine scaffold has been incorporated into molecules designed as fluorescent probes. frontiersin.org While direct application of this compound as a chemical probe is not extensively documented, its structural features suggest its potential as a fragment or starting point for the design of such tools. The nitrogen atoms in the pyridazine ring can act as hydrogen bond acceptors, which can be crucial for target recognition and binding. semanticscholar.org

Potential in Materials Science and Organic Electronics Research

The field of organic electronics is rapidly expanding, with a continuous search for new materials with tailored electronic and photophysical properties. Pyridazine-containing compounds have emerged as promising candidates for applications in this area due to their inherent electronic characteristics.

Role in Organic Light-Emitting Diodes (OLEDs)

Organic light-emitting diodes (OLEDs) are a key technology in modern displays and lighting. jmaterenvironsci.com The performance of OLEDs is highly dependent on the properties of the organic materials used in their construction. Pyridazine-based compounds have been investigated as components in OLEDs, particularly as electron-accepting moieties in donor-acceptor molecules designed for thermally activated delayed fluorescence (TADF). frontiersin.orgresearchgate.net The electron-deficient nature of the pyridazine ring makes it a suitable acceptor, facilitating efficient charge separation and recombination, which are critical for light emission. frontiersin.org While the specific use of this compound in OLEDs is not detailed in the available literature, its core structure is relevant to the design of new materials for this application.

| Device Component | Potential Role of Pyridazine Moiety | Key Properties |

| Emissive Layer | Acceptor in TADF emitters | Electron-deficient nature, facilitates charge transfer |

| Host Material | Component of host materials | Good charge transport properties, thermal stability |

| Electron Transport Layer | Electron-transporting material | Low-lying LUMO energy level |

Future Research Directions and Outlook for Pyridazine 3 Carboximidamide Hydrochloride

Addressing Synthetic Challenges and Enhancing Efficiency

The synthesis of pyridazine (B1198779) derivatives can be complex, often requiring multi-step procedures that may suffer from low yields. mdpi.com A primary future objective is the development of robust and efficient synthetic routes to Pyridazine-3-carboximidamide (B8735574) hydrochloride. A plausible pathway originates from 3-cyanopyridazine, itself accessible through methods like the ammoxidation of 3-methylpyridine (B133936) or dehydration of nicotinamide (B372718). chemicalbook.comthieme-connect.de The critical step, the conversion of the nitrile to the carboximidamide, typically involves the Pinner reaction (reaction with an alcohol and HCl followed by ammonolysis) or direct amination.

Future research should focus on optimizing this conversion. Challenges include managing the reactivity of the pyridazine ring, which can be sensitive to the harsh conditions of classical methods, and preventing side reactions. Exploring modern catalytic systems, flow chemistry, and milder reaction conditions will be crucial for improving yield, purity, and scalability. Developing a one-pot synthesis from a common precursor like 3-pyridinecarboxaldehyde (B140518) would represent a significant advancement in efficiency. chemicalbook.com

| Research Area | Objective | Key Challenges | Proposed Approaches |

|---|---|---|---|

| Route Optimization | Improve yield and reduce steps for converting 3-cyanopyridazine to the target compound. | Harsh reaction conditions, potential for ring degradation, and byproduct formation. | Investigate alternative reagents for the Pinner reaction; explore direct catalytic amination of the nitrile. |

| Green Chemistry | Develop an environmentally benign synthesis. | Use of stoichiometric, non-recyclable reagents and hazardous solvents. | Screen for heterogeneous catalysts, utilize solvent-free conditions or green solvents, and explore flow chemistry setups. researchgate.net |

| One-Pot Synthesis | Streamline the synthesis from a readily available starting material like 3-pyridinecarboxaldehyde. | Compatibility of sequential reaction conditions and reagents. | Design a tandem reaction sequence involving in-situ formation of the nitrile followed by its conversion to the amidine. |

Deeper Exploration of Reactivity and Novel Transformations

The reactivity of Pyridazine-3-carboximidamide hydrochloride is largely unexplored. Its structure suggests several avenues for novel chemical transformations. The electron-deficient nature of the pyridazine ring makes it a candidate for nucleophilic aromatic substitution and metal-catalyzed C-H functionalization, although the high Lewis basicity of the nitrogen atoms can pose challenges by arresting catalytic activity. nih.govnih.gov The carboximidamide group is a versatile functional handle, capable of acting as a bidentate ligand in coordination chemistry or as a precursor for synthesizing more complex heterocyclic systems.

Future investigations should systematically map the reactivity of this compound. For instance, its potential in palladium-catalyzed cross-coupling reactions (like Suzuki or Buchwald-Hartwig) could be explored to append various substituents to the pyridazine core, creating a library of novel derivatives. researchgate.net Furthermore, the reaction of the amidine moiety with bifunctional reagents could lead to the construction of fused heterocycles, such as triazoles or pyrimidines, which are prevalent in medicinal chemistry.

| Reaction Type | Functional Group Targeted | Potential Outcome | Research Goal |

|---|---|---|---|

| C-H Arylation/Alkylation | Pyridazine Ring C-H Bonds | Functionalized pyridazine core | Establish regioselectivity and scope of transition-metal-catalyzed functionalization. beilstein-journals.org |

| Cyclocondensation | Carboximidamide Group | Fused heterocyclic systems (e.g., pyridazino-triazines) | Expand the structural diversity of pyridazine-based scaffolds for screening. |

| Coordination Chemistry | Pyridazine Nitrogens & Amidine Group | Novel metal-organic complexes | Investigate the compound as a ligand for catalysis or functional materials. rsc.org |

| N-Functionalization | Pyridazine Ring Nitrogens | Pyridazinium salts | Modulate electronic properties and solubility for various applications. |

Advanced Computational Studies for Predictive Modeling

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules before engaging in extensive lab work. mdpi.commdpi.com For this compound, advanced computational studies are a key future direction. Using methods like Density Functional Theory (DFT), researchers can model the molecule's three-dimensional structure, electronic properties (such as the HOMO-LUMO energy gap), and electrostatic potential surface.

Such models can provide invaluable insights. For example, calculating the pKa values can help predict the compound's behavior in different pH environments. Modeling the transition states of potential reactions can guide the development of new synthetic methods. researchgate.net Furthermore, predictive models can be built to forecast how structural modifications would affect the molecule's properties, enabling the rational design of derivatives with specific characteristics for applications in medicinal chemistry or materials science.

| Computational Method | Property to Investigate | Predicted Insight |

|---|---|---|

| Density Functional Theory (DFT) | Molecular Geometry, Electron Density, HOMO/LUMO Gap | Understanding of structural stability and electronic character. mdpi.com |

| Quantum Theory of Atoms in Molecules (QTAIM) | Nature of non-covalent interactions (e.g., hydrogen bonding) | Prediction of intermolecular binding modes with biological targets. |

| Molecular Dynamics (MD) Simulations | Conformational flexibility and solvent interactions | Insight into behavior in solution and binding dynamics with macromolecules. |

| Reaction Pathway Modeling | Transition state energies for proposed reactions | Guidance for optimizing synthetic conditions and predicting reaction outcomes. |

Identification of Novel Molecular Targets and Mechanistic Pathways

The pyridazine ring is a recognized pharmacophore found in numerous approved drugs. nih.gov Its ability to act as a hydrogen bond acceptor, combined with the strong hydrogen bonding capacity of the amidine group, makes this compound a compelling candidate for drug discovery research. The related pyridazine-3-carboxamides have been investigated as selective agonists for the CB2 receptor, highlighting the potential of this scaffold. nih.gov

A crucial future direction is the systematic screening of this compound against a wide range of biological targets, such as kinases, proteases, and G-protein coupled receptors. Identifying a "hit" would open up avenues for structure-activity relationship (SAR) studies, where derivatives are synthesized to optimize potency and selectivity. nih.gov Subsequent research would focus on elucidating the precise mechanism of action, using techniques like X-ray crystallography to visualize the binding mode with the target protein and guide further drug development efforts.

| Research Stage | Methodology | Objective |

|---|---|---|

| Target Discovery | High-Throughput Screening (HTS) against diverse enzyme and receptor panels. | Identify initial biological activities and molecular targets. |

| Hit-to-Lead Optimization | Synthesis of an analog library and SAR studies. | Improve potency, selectivity, and drug-like properties. nih.gov |

| Mechanism of Action | Biochemical and biophysical assays (e.g., ITC, SPR), structural biology (X-ray, Cryo-EM). | Understand how the compound interacts with its target at a molecular level. |

| In Silico Screening | Molecular docking against known protein structures. nih.gov | Prioritize biological targets and generate binding hypotheses. |

Expanding Applications in Diverse Fields of Chemistry and Materials Science

Beyond its potential in medicine, the structural features of this compound suggest applications in other chemical domains. The nitrogen-rich, aromatic nature of pyridazines has led to their investigation in materials science, for example as components of organic light-emitting diodes (OLEDs) or as corrosion inhibitors for metals. liberty.edu

Future research should explore the viability of this compound as a building block for functional materials. Its bidentate chelation capability could be harnessed to create novel metal-organic frameworks (MOFs) with unique catalytic or gas-sorption properties. The conjugated pyridazine system also suggests potential for incorporation into conductive polymers. Investigating its self-assembly properties and its ability to form ordered structures on surfaces could lead to new applications in nanotechnology and organic electronics.

| Application Area | Relevant Molecular Property | Future Research Focus |

|---|---|---|

| Metal-Organic Frameworks (MOFs) | Bidentate chelation sites (amidine and ring nitrogens). | Synthesis and characterization of MOFs using the compound as an organic linker; evaluation of porosity and catalytic activity. |

| Conductive Polymers | Conjugated π-system of the pyridazine ring. | Polymerization studies (e.g., via electrochemical or cross-coupling methods) and measurement of the resulting polymer's conductivity. |

| Corrosion Inhibition | Nitrogen atoms capable of coordinating to metal surfaces. | Evaluation of corrosion inhibition efficiency on various metals (e.g., aluminum, steel) in acidic environments. liberty.edu |

| Organic Electronics | Electron-deficient aromatic system. | Investigation as a component in organic semiconductors or as a host material in phosphorescent OLEDs. liberty.edu |

Q & A

Q. How can researchers optimize the synthesis of pyridazine-3-carboximidamide hydrochloride to improve yield and purity?

Methodological Answer:

- Reaction Monitoring: Use HPLC (e.g., Kromasil C18 column, 150 mm × 4.6 mm, 5 μm) with a mobile phase of methanol and phosphate buffer (e.g., 0.03 mol·L⁻¹ KH₂PO₄) to track intermediate formation and final product purity .

- Purification Strategies: Employ recrystallization in polar aprotic solvents (e.g., ethanol/water mixtures) and validate purity via UV detection at 207–210 nm, calibrated using linear regression (e.g., Y = 151.8532X – 1.3918, r = 0.9999) .

- Yield Optimization: Adjust stoichiometry of amine and nitrile precursors under reflux conditions, and characterize intermediates via NMR to confirm structural integrity .

Q. What analytical methods are recommended for quantifying this compound in experimental samples?

Methodological Answer:

- HPLC Protocol: Use a C18 column with 0.03 mol·L⁻¹ phosphate buffer (pH 2.5–3.0) and methanol (70:30 ratio) at 1 mL·min⁻¹ flow rate. Detect at 207 nm, ensuring linearity across 1–10 μg·mL⁻¹ .

- Validation Parameters: Test recovery rates (target: 98–102%) and precision (RSD < 2%) for low, medium, and high concentrations .

- Alternative Methods: Compare with UV-Vis spectrophotometry using acid-dye binding assays for cross-validation .

Q. How should this compound be stored to maintain stability in long-term studies?

Methodological Answer:

- Storage Conditions: Store in airtight, light-resistant containers at –20°C. For solutions, aliquot into inert vials (e.g., glass) to avoid freeze-thaw degradation .

- Stability Testing: Perform accelerated stability studies (e.g., 40°C/75% RH for 6 months) and monitor degradation via HPLC peak area changes (>95% purity threshold) .

Advanced Research Questions

Q. What strategies can resolve contradictions in reaction mechanisms during pyridazine ring functionalization?

Methodological Answer:

- Mechanistic Probes: Use isotopic labeling (e.g., ¹⁵N or ²H) to trace substituent incorporation. Monitor intermediates via LC-MS .

- Computational Modeling: Apply DFT calculations (e.g., Gaussian 09) to compare activation energies of competing pathways (e.g., nucleophilic vs. electrophilic substitution) .

- Kinetic Analysis: Perform time-resolved NMR to identify rate-determining steps and validate with Eyring plots .

Q. How can impurity profiles of this compound be characterized to meet pharmaceutical standards?

Methodological Answer:

- Impurity Synthesis: Prepare known impurities (e.g., des-chloro analogs) via controlled side reactions and characterize using HRMS and 2D NMR .

- LC-MS Profiling: Use a C18 column with gradient elution (acetonitrile/0.1% formic acid) and high-resolution MS (Q-TOF) to detect <0.1% impurities .

- Toxicological Relevance: Cross-reference impurity structures with ICH M7 guidelines to assess mutagenic risk using in silico tools (e.g., DEREK Nexus) .

Q. What computational approaches are suitable for predicting the physicochemical properties of this compound?

Methodological Answer:

- Solubility Prediction: Use COSMO-RS or Abraham solvation models with input parameters from experimental logP and pKa values .

- pKa Estimation: Apply MarvinSketch or ACD/Labs software to calculate ionization states under physiological conditions .

- Molecular Dynamics (MD): Simulate hydration shells and lattice energies to predict crystallinity and hygroscopicity .

Q. How can researchers validate the selectivity of this compound in enzyme inhibition assays?

Methodological Answer:

- Counter-Screening: Test against structurally similar enzymes (e.g., RORγt vs. RORα/β isoforms) at 1–10 μM concentrations to confirm >1000-fold selectivity .

- Cellular Assays: Measure IC₅₀ values in primary cells (e.g., Th17 differentiation) and compare with inactive analogs to rule off-target effects .

- SPR Binding Studies: Use surface plasmon resonance to quantify binding kinetics (ka/kd) and validate target engagement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.